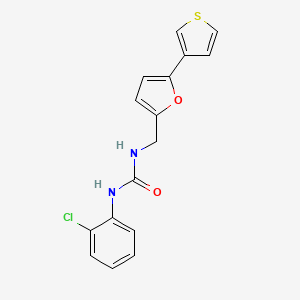
1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H13ClN2O2S and its molecular weight is 332.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Reactions
The compound "1-(2-Chlorophenyl)-3-((5-(thiophen-3-yl)furan-2-yl)methyl)urea" is structurally related to various synthetic derivatives that have been explored for their chemical properties and potential applications in scientific research. For example, the synthesis of novel pyridine and naphthyridine derivatives involves reactions with furan- and thiophene-ethylidene malononitriles, leading to compounds with potential for further chemical transformations and biological evaluations (Abdelrazek et al., 2010). Such synthetic routes offer insights into the chemistry of related compounds, including the one of interest.
Corrosion Inhibition
Research on organic compounds containing urea derivatives has demonstrated their effectiveness as corrosion inhibitors, a property that could be relevant for the compound . Specifically, compounds similar in structure have been shown to act as mixed-type inhibitors, significantly reducing corrosion in mild steel within acidic environments. This implies potential industrial applications in protecting metals from corrosion, an area of significant importance in materials science and engineering (Bahrami & Hosseini, 2012).
Antimicrobial and Anticancer Activities
The incorporation of furan and thiophene moieties into urea derivatives has been associated with antimicrobial and anticancer activities. For instance, compounds synthesized with similar structures have shown promising results against various bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Alabi et al., 2020). Additionally, certain derivatives have exhibited antiproliferative effects against cancer cell lines, suggesting their potential in cancer research and therapy (Chandrappa et al., 2009).
Antioxidant Properties
The exploration of urea derivatives with furan and thiophene rings has also extended to evaluating their antioxidant properties. These compounds have been synthesized and tested for their ability to scavenge free radicals, an important property that could have implications in combating oxidative stress-related diseases (Reddy et al., 2015).
Propriétés
IUPAC Name |
1-(2-chlorophenyl)-3-[(5-thiophen-3-ylfuran-2-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O2S/c17-13-3-1-2-4-14(13)19-16(20)18-9-12-5-6-15(21-12)11-7-8-22-10-11/h1-8,10H,9H2,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYJMHUYKAPESEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NCC2=CC=C(O2)C3=CSC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[3-(1,1-Dioxo-1,2-thiazolidin-2-yl)-4-methylphenyl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2800105.png)
![2-[4-(2,5-dimethylfuran-3-carbonyl)piperazin-1-yl]-6-(trifluoromethoxy)-1,3-benzothiazole](/img/structure/B2800110.png)
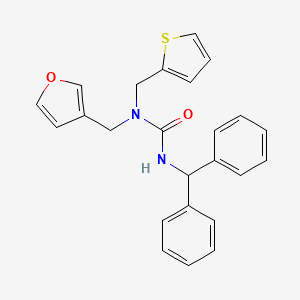
![2-cyano-N-(2-fluorophenyl)-3-[1-methyl-3-(pyridin-4-yl)-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B2800113.png)
![2-(1-methyl-1H-indol-3-yl)-1-{4-[3-(trifluoromethyl)phenyl]piperazin-1-yl}ethan-1-one](/img/structure/B2800114.png)
![{[2-(4-Fluorophenyl)-1,3-thiazol-4-yl]methyl}(methyl)amine](/img/structure/B2800115.png)
![4-{[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3,4-dihydro-2H-1,4-benzoxazin-3-one](/img/structure/B2800119.png)
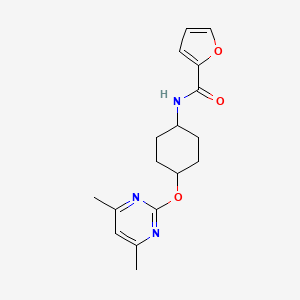
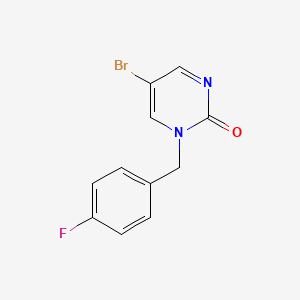

![N-(4-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-2,2-diphenylacetamide](/img/structure/B2800123.png)
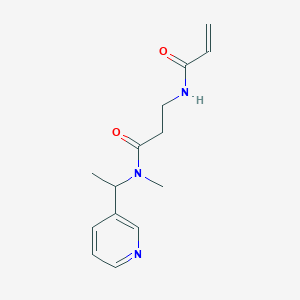
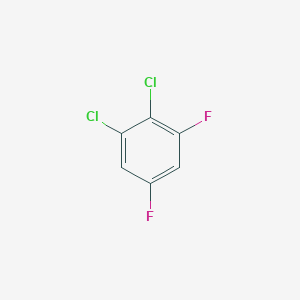
![2-({1-[2-(diisopropylamino)-2-oxoethyl]-1H-indol-3-yl}thio)-N-(tetrahydrofuran-2-ylmethyl)acetamide](/img/structure/B2800128.png)
